molecular formula C20H18ClN3O2 B2647027 1-(3-Chloro-4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941917-98-2

1-(3-Chloro-4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No. B2647027
CAS RN: 941917-98-2
M. Wt: 367.83
InChI Key: WMRXNEMBHZLMSB-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H18ClN3O2 and its molecular weight is 367.83. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chloro-4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloro-4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

A significant body of research has investigated the anticancer potential of 1,2,4-oxadiazole derivatives. These compounds, including structures similar to the one , have been identified as potential apoptosis inducers and anticancer agents. Studies demonstrate their activity against various cancer cell lines, including breast and colorectal cancers. For instance, certain derivatives have shown good activity through inducing apoptosis, with specific molecular targets identified, such as TIP47, an IGF II receptor binding protein (Zhang et al., 2005). Additionally, substituted 1,3,4-oxadiazolyl tetrahydropyridines have been synthesized and evaluated for their anticancer activities, indicating moderate cytotoxicity against breast cancer cell lines (Redda & Gangapuram, 2007).

Antioxidant Activity

The compound and its derivatives have also been studied for their antioxidant properties. A series of novel derivatives demonstrated potent antioxidant activity, surpassing that of well-known antioxidants like ascorbic acid (Tumosienė et al., 2019). This research highlights the potential of these compounds in mitigating oxidative stress-related conditions.

Corrosion Inhibition

Research into the inhibitive properties of 1,3,4-oxadiazole derivatives for corrosion, biocorrosion, and scaling control in metals, such as brass in cooling water systems, reveals their utility. These studies show that certain derivatives act as mixed-type corrosion inhibitors, effectively reducing corrosion and biocorrosion rates (Rochdi et al., 2014).

Optical Properties

The optical and electronic properties of 1,3,4-oxadiazole derivatives have been extensively explored for their potential in organic electronics, such as in light-emitting diodes (LEDs) and organic photovoltaics. For example, studies have synthesized novel 1,3,4-oxadiazole-containing compounds and evaluated their absorption and fluorescence characteristics, indicating their promise for applications in OLEDs (Ge et al., 2011). Another study focused on the synthesis of oxadiazole derivatives for use as electron-transporting and exciton-blocking materials in phosphorescent OLEDs, demonstrating improved device performance and efficiency (Shih et al., 2015).

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c1-12-5-3-4-6-16(12)19-22-20(26-23-19)14-9-18(25)24(11-14)15-8-7-13(2)17(21)10-15/h3-8,10,14H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRXNEMBHZLMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=C4C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

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